6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid
Description
6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid (CAS: 2091327-64-7) is a bipyridine derivative featuring a pyridine-3-carboxylic acid core substituted with a 3-methylpyridin-2-yl group. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol . The compound is commercially available at ≥95% purity and is utilized in coordination chemistry, pharmaceutical research, and synthetic intermediates due to its heteroaromatic structure and carboxylic acid functionality .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(3-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-6-13-11(8)10-5-4-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
DVTNFRQHNHGNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and pyridine-3-carboxylic acid.
Condensation Reaction: The two pyridine derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields a carboxylic acid derivative, while reduction of the carboxylic acid group results in an alcohol or aldehyde.
Scientific Research Applications
6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Key Features |
|---|---|---|---|---|---|---|
| 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid | 2091327-64-7 | C₁₂H₁₀N₂O₂ | 214.22 | 3-Methylpyridin-2-yl, carboxylic acid | ≥95% | Bipyridine scaffold, acidic proton |
| 6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid | 1036553-73-7 | C₁₆H₁₇NO₃ | 271.31 | Phenoxy with isopropyl/methyl groups | 95% | Bulky aromatic substituent |
| 6-(1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid | 140841-32-3 | C₁₃H₉NO₄ | 243.22 | Benzodioxole ring | N/A | Electron-rich oxygen heterocycle |
| 6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid | 1250498-90-8 | C₁₁H₁₅N₃O₂ | 229.26 | 4-Aminopiperidine substituent | N/A | Basic amine, enhanced solubility |
Key Observations :
- In contrast, the benzodioxole derivative (CAS 140841-32-3) introduces electron-donating oxygen atoms, which may enhance resonance stabilization .
- Functional Group Impact: The 4-aminopiperidine analog (CAS 1250498-90-8) includes a basic amine, improving aqueous solubility through protonation under physiological conditions .
Biological Activity
6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid, also known as a pyridine derivative, has been the subject of various studies due to its significant biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyridine ring and a carboxylic acid functional group that contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
- Anticancer Potential : The compound has been evaluated for its anticancer properties in several studies. It has shown promising results in inhibiting the growth of cancer cell lines, including HeLa and A549 cells. The mechanism of action may involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This interaction is crucial for understanding its potential therapeutic mechanisms.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid and its derivatives against several pathogens. The results are summarized in Table 1:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 14 |
This study demonstrates the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In another investigation, the anticancer effects of the compound were assessed using various cancer cell lines. The findings are detailed in Table 2:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| A549 | 30 | Cell cycle arrest at G1 phase |
| PC-3 | 28 | Inhibition of tubulin polymerization |
These results indicate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.
The biological activity of 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Modulation : It can act as an inhibitor or activator for certain enzymes, impacting metabolic processes within cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
